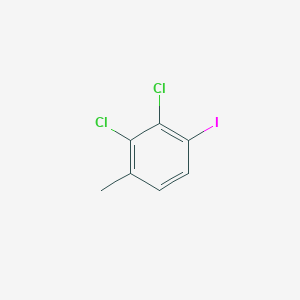

2,3-Dichloro-4-iodotoluene

Description

Significance of Halogenated Arenes as Synthetic Scaffolds

Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring. They are of paramount importance in synthetic organic chemistry, primarily serving as versatile intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. Their significance stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.orgincatt.nl These reactions are foundational in modern synthesis, enabling the construction of complex molecules that are often of medicinal, agrochemical, or material interest. bohrium.comacs.org

The reactivity of halogenated arenes in these coupling reactions is dependent on the identity of the halogen, generally following the trend I > Br > Cl > F. nih.gov This differential reactivity allows for selective, sequential functionalization of polyhalogenated arenes, where different halogens can be addressed in a stepwise manner. nih.gov Furthermore, factors such as electronic effects, steric hindrance, and the use of directing groups can control the site-selectivity of reactions even when identical halogen atoms are present, offering a sophisticated strategy for targeted synthesis. bohrium.comnih.gov The ability to precisely functionalize specific positions on an aromatic ring makes halogenated arenes indispensable scaffolds for building molecular complexity. bohrium.comacs.org

Overview of Substituted Toluene (B28343) Architectures in Complex Molecule Synthesis

Toluene, a simple monosubstituted benzene (B151609) derivative, serves as the parent structure for a vast range of more complex molecules. wikipedia.org The methyl group on the toluene ring is electron-donating, which activates the aromatic ring towards electrophilic substitution and directs incoming substituents primarily to the ortho and para positions. wikipedia.org This inherent reactivity makes toluene and its derivatives key starting materials in industrial and laboratory synthesis. wikipedia.orgnih.gov

Substituted toluene architectures are integral to the synthesis of numerous important products. For instance, nitration of toluene leads to mono-, di-, and trinitrotoluene, with dinitrotoluene being a crucial precursor for the manufacture of polyurethane foam. wikipedia.org The oxidation of the methyl group can produce benzaldehyde (B42025) and benzoic acid, which are widely used commercial chemicals. wikipedia.org In more advanced applications, highly substituted toluene derivatives are sought after for their specific electronic and steric properties, which can be tailored for use in pharmaceuticals, functional materials, and as ligands in catalysis. acs.orgresearchgate.net The strategic placement of various functional groups on the toluene framework allows chemists to construct intricate three-dimensional structures with specific biological or physical functions. researchgate.net

Research Landscape of Dihalogenated Iodotoluene Derivatives

Dihalogenated iodotoluenes are a specific subclass of polysubstituted toluenes that feature two halogen atoms (such as chlorine or fluorine) and an iodine atom on the toluene ring. These compounds are of particular interest in synthetic chemistry due to the orthogonal reactivity of the different halogen substituents. The carbon-iodine bond is significantly weaker and more reactive in transition-metal-catalyzed cross-coupling reactions than carbon-chlorine or carbon-fluorine bonds. nih.gov This reactivity difference enables chemists to selectively functionalize the iodine-bearing position while leaving the other halogen sites intact for subsequent transformations.

Research in this area often focuses on leveraging this reactivity for the site-selective synthesis of complex molecules. rsc.org For example, a dihalogenated iodotoluene can first undergo a Suzuki or Sonogashira coupling at the iodo position, followed by a different coupling reaction at one of the chloro positions under more forcing conditions. This stepwise approach is a powerful tool for building molecular diversity from a single, multifunctional starting material. Furthermore, hypervalent iodine reagents derived from iodotoluenes, such as iodotoluene difluoride, are utilized as specialized reagents for reactions like the dihalogenation of diazo compounds. organic-chemistry.orgacs.orgwiley.com These reagents provide mild and selective methods for introducing halogen atoms into organic molecules. arkat-usa.org

Scope and Focus of Research on 2,3-Dichloro-4-iodotoluene

This compound is a specific polysubstituted aromatic compound whose research interest lies primarily in its utility as a building block or intermediate in organic synthesis. The substitution pattern—with two adjacent chloro groups and an iodo group—presents a unique platform for investigating regioselective reactions. The primary focus of research involving this molecule is its application in cross-coupling reactions, where the highly reactive C-I bond can be selectively targeted.

The presence of the vicinal dichloro pattern and the ortho-methyl group creates a distinct steric and electronic environment around the reactive iodo site. This allows for the synthesis of highly substituted, complex aromatic structures that might be difficult to access through other routes. For example, in the context of developing new pharmaceuticals or materials, a molecule like this compound could serve as a key intermediate, allowing for the introduction of a specific fragment at the 4-position via a coupling reaction, with the chloro groups remaining for potential later-stage functionalization or to sterically and electronically tune the final molecule. While specific, detailed studies on this compound itself are not abundant in broad literature, its value is understood within the context of synthetic strategies that require precisely substituted aromatic scaffolds.

Properties of this compound

| Property | Value | Source |

| CAS Number | 1804414-05-8 | chemicalbook.com |

| Molecular Formula | C₇H₅Cl₂I | N/A |

| Molecular Weight | 286.93 g/mol | achemblock.com |

| IUPAC Name | 1,2-dichloro-4-iodo-3-methylbenzene | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVAGGLJKQKVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions Involving 2,3 Dichloro 4 Iodotoluene and Analogues

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for constructing complex molecular skeletons from simpler precursors. For substrates like 2,3-dichloro-4-iodotoluene, transition metal-catalyzed cross-coupling reactions are particularly valuable, enabling the selective functionalization of the aromatic ring.

Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions that form C-C bonds. nobelprize.org These reactions are central to modern organic synthesis, finding application in the production of pharmaceuticals, fine chemicals, and advanced materials. nobelprize.orgwikipedia.org The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.orgnih.gov This reaction has become one of the most utilized methods for C-C bond construction due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents and byproducts. libretexts.orgnih.gov

For polysubstituted halogenated arenes, the Suzuki-Miyaura reaction allows for selective functionalization. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the arene. nih.govlibretexts.org This is followed by transmetalation, where an organic group is transferred from the organoboron reagent to the palladium(II) complex, a step that typically requires the presence of a base. nobelprize.orgwikipedia.org The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. nih.govlibretexts.org The use of sterically demanding, electron-donating ligands often promotes the oxidative addition and reductive elimination steps. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the polyhalogenated arene, forming a Pd(II) complex. nih.govlibretexts.org |

| Transmetalation | In the presence of a base, the organic group (R') from the organoboron reagent (R'-BY₂) replaces the halide (X) on the palladium complex. wikipedia.org |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst for the next cycle. nih.govlibretexts.org |

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture. wikipedia.orgorgsyn.org However, a significant drawback is the high toxicity of tin compounds. wikipedia.orgorganic-chemistry.org

The mechanism of the Stille reaction is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction is highly versatile, with a wide scope of viable coupling partners, although organic chlorides are often not reactive enough to undergo oxidative addition with the palladium catalyst under standard conditions. libretexts.org For polyhalogenated substrates, the Stille reaction can provide high selectivity and is particularly effective for transformations of highly functionalized molecules. uwindsor.ca

Other important transition metal-catalyzed cross-couplings include the Negishi coupling (using organozinc reagents), the Hiyama coupling (using organosilicon reagents), and the Kumada coupling (using Grignard reagents). nobelprize.org Each of these methods has its own set of advantages and substrate scope limitations.

In the cross-coupling of polyhalogenated substrates like this compound, achieving regioselectivity is a critical challenge. The selectivity of the reaction, meaning which carbon-halogen bond reacts first, is governed by several factors. When different halogens are present, the selectivity is primarily determined by the bond dissociation energies (BDEs) of the carbon-halogen bonds. nih.gov The reaction preferentially occurs at the site of the weakest carbon-halogen bond. nih.gov

For substrates containing identical halogens, electronic and steric effects become the dominant factors in determining site-selectivity. nih.gov Electron-withdrawing groups can activate a nearby carbon-halogen bond towards oxidative addition, while sterically bulky groups can hinder reaction at adjacent positions. In nitrogen-containing heterocycles, halides located alpha to the nitrogen atom are typically more reactive. nih.gov The interplay of these factors allows for the controlled, sequential functionalization of polyhalogenated aromatic compounds. researchgate.net

Table 2: Factors Influencing Regioselectivity in Cross-Coupling of Polyhalogenated Arenes

| Factor | Influence on Selectivity | Example |

| Halogen Identity | The reaction occurs preferentially at the C-X bond with the lowest bond dissociation energy (C-I > C-Br > C-Cl). nih.gov | In this compound, the first coupling will occur at the C-I bond. |

| Electronic Effects | Electron-withdrawing substituents generally increase the reactivity of adjacent C-X bonds toward oxidative addition. nih.gov | A nitro group ortho to a C-Br bond in 1,4-dibromo-nitrobenzene directs coupling to that position. nih.gov |

| Steric Hindrance | Bulky substituents can block or slow down the reaction at nearby positions, favoring reaction at less hindered sites. | Coupling may be disfavored at a position flanked by two large groups. |

| Heteroatom Position | In N-heterocycles, C-X bonds alpha to the nitrogen are often weaker and more electronically activated, leading to preferential reaction. nih.gov | In 2,4-dibromopyridine, coupling typically occurs at the C2 position. nih.gov |

The identity of the halogen atom is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The ease of oxidative addition of the palladium catalyst into a carbon-halogen (C-X) bond correlates inversely with the bond's strength. The general trend for C-X bond dissociation energies (BDEs) is C-F > C-Cl > C-Br > C-I.

Consequently, the reactivity of organic halides in cross-coupling reactions follows the reverse order: C-I > C-Br > C-Cl > C-F. nih.gov This differential reactivity is the basis for chemoselectivity in reactions with polyhalogenated substrates containing different halogens. For a molecule like this compound, the palladium catalyst will selectively activate the significantly weaker carbon-iodine bond over the much stronger carbon-chlorine bonds. This allows for the first cross-coupling reaction to occur exclusively at the C4 position. Activating the C-Cl bonds for a second coupling reaction typically requires more forcing conditions, such as higher temperatures or the use of specialized ligands designed for C-Cl bond activation. nih.govresearchgate.net

Table 3: Comparison of Carbon-Halogen Bond Properties in Aryl Halides

| Carbon-Halogen Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~270 | Highest |

| C-Br | ~330 | High |

| C-Cl | ~400 | Low |

| C-F | ~500 | Lowest (generally unreactive) |

While palladium has dominated the field of cross-coupling, nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative. ucla.edu Nickel is more earth-abundant and less expensive than palladium, and its unique electronic properties enable distinct reactivity. ucla.edunih.gov Nickel catalysts can access different oxidation states and are often more effective at activating traditionally less reactive bonds, such as C-O bonds and, notably, C-Cl bonds. issuu.comresearchgate.netrsc.org

The mechanisms of nickel-catalyzed coupling reactions can be more complex than those of palladium, sometimes involving radical pathways or different oxidation states like Ni(I) and Ni(III). ucla.edunih.gov These alternative mechanistic pathways can lead to different selectivity and reactivity compared to palladium. For polyhalogenated substrates, nickel catalysis can be particularly useful for achieving cross-coupling at C-Cl positions that are resistant to palladium-catalyzed activation. nih.govorganic-chemistry.org The development of nickel catalysis has expanded the scope of cross-coupling reactions, providing new strategies for the synthesis of complex organic molecules. nih.gov

Other C-C Bond Formations via Organometallic Intermediates

The formation of carbon-carbon (C-C) bonds utilizing organometallic intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Cross-coupling reactions, catalyzed by transition metals like palladium and nickel, are central to this field. nih.govyoutube.com The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Oxidative Addition : A low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of an organic halide (like this compound), forming an organometallic complex and increasing the metal's oxidation state (e.g., to Pd(II) or Ni(II)). youtube.comnih.gov For polyhalogenated substrates, the site of oxidative addition is typically influenced by the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl), suggesting that for a compound like this compound, the C-I bond would be the most reactive site.

Transmetalation : An organometallic reagent (R-M'), where M' can be zinc, indium, boron, or tin, transfers its organic group (R) to the transition metal catalyst, displacing the halide. nih.govrsc.orgsciforum.net This step forms a new organometallic intermediate where both organic partners are bound to the same metal center. youtube.com The reactivity of the organometallic reagent is a critical factor; for instance, organozinc reagents are widely used due to their balance of reactivity and functional group tolerance. nih.gov

Reductive Elimination : The two organic groups on the transition metal complex couple, forming a new C-C bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov This final step is often fast and irreversible. youtube.com

While palladium has been the most common catalyst, systems based on first-row transition metals such as nickel are increasingly utilized, particularly for less reactive electrophiles. nih.gov The choice of organometallic reagent is also crucial; triorganoindium compounds, for example, have been used in sequential palladium-catalyzed cross-coupling reactions with oligohaloarenes. rsc.orgsciforum.net

Table 1: Key Steps in Transition Metal-Catalyzed C-C Cross-Coupling

| Step | Description | Catalyst Role |

|---|---|---|

| Oxidative Addition | The catalyst inserts into the carbon-halogen bond of the electrophile. | Becomes oxidized (e.g., Pd(0) → Pd(II)). |

| Transmetalation | An organic group is transferred from an organometallic reagent to the catalyst. | Acts as a scaffold to bring the two coupling partners together. |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the catalyst. | Becomes reduced (e.g., Pd(II) → Pd(0)) to restart the cycle. |

Dehalogenation Reactions

Dehalogenation, the removal of a halogen atom from a molecule and its replacement with a hydrogen atom, is a significant transformation in both synthetic chemistry and environmental remediation. For polyhalogenated aromatic compounds like this compound, dehalogenation can proceed through various mechanisms, including catalytic, photocatalytic, and microbial pathways.

Catalytic Hydrodehalogenation Mechanisms

Catalytic hydrodehalogenation (HDH) typically involves the use of a metal catalyst and a hydrogen source to cleave carbon-halogen bonds. This process is valuable for detoxifying halogenated organic pollutants and as a synthetic tool. mdpi.comrsc.org

Palladium-based catalysts are highly effective for the hydrodehalogenation of aryl halides. rsc.orgresearchgate.net Palladium on charcoal (Pd/C) is a commonly used heterogeneous catalyst for these reactions, often employing hydrogen gas or transfer hydrogenation agents like sodium formate or ammonium formate as the hydrogen source. thieme-connect.de

The mechanism for palladium-catalyzed hydrodehalogenation generally involves the oxidative addition of the aryl halide to the Pd(0) surface, followed by reaction with a hydride source. The reactivity difference between C-X bonds is significant, allowing for chemoselective reactions. For a substrate containing both chlorine and iodine, the weaker C-I bond would be cleaved preferentially over the stronger C-Cl bond. Similarly, C-Br bonds are more readily cleaved than C-Cl bonds. researchgate.net For instance, the palladium-catalyzed dehalogenation of bromochlorobenzene selectively yields chlorobenzene. researchgate.net

The reaction conditions can be tuned to control the extent of dehalogenation. Mild conditions, using ethanol as a hydride source in the presence of palladium complexes with specific phosphine (B1218219) ligands, have been developed for the hydrodehalogenation of aryl chlorides. rsc.org The addition of a base, such as triethylamine or sodium hydrogen carbonate, can significantly accelerate the reaction rate. thieme-connect.de

Nickel serves as an effective and less expensive alternative to precious metals like palladium for hydrodehalogenation reactions. mdpi.comresearchgate.net Nickel-based catalysts have been developed for the reductive treatment of waste containing concentrated halogenated aromatic compounds, including polychlorinated benzenes and toluenes. mdpi.comresearchgate.net

These catalytic systems can utilize various hydrogen sources. Direct hydrodehalogenation uses pressurized hydrogen gas, often at elevated temperatures. researchgate.net Alternatively, transfer hydrodehalogenation employs other chemical reductants. researchgate.net For example, nickel complexes, in combination with organometallic reagents like iso-propyl zinc bromide or tert-butylmagnesium chloride, have been shown to effectively dehalogenate aryl halides under mild conditions. daneshyari.comresearchgate.net The use of reductants like sodium borohydride (NaBH₄) with nickel(II) complexes has also been reported for the reduction of polychlorobenzenes. researchgate.net

Nickel catalysts often exhibit high selectivity, allowing for the stepwise removal of halogens to produce less chlorinated compounds without reducing the aromatic ring. mdpi.com This selectivity is advantageous in processes aiming to convert persistent organic pollutants into more biodegradable substances. mdpi.com

Table 2: Comparison of Palladium and Nickel Catalysts in Hydrodehalogenation

| Feature | Palladium-Based Systems | Nickel-Based Systems |

|---|---|---|

| Activity | Generally very high activity, effective under mild conditions. rsc.org | High activity, though sometimes requires higher temperatures than palladium. mdpi.com |

| Selectivity | Excellent chemoselectivity for different halogens (I > Br > Cl). researchgate.net | High selectivity for C-X bond cleavage over aromatic ring reduction. mdpi.com |

| Cost | Higher cost due to being a precious metal. | Lower cost, as nickel is a more abundant, nonprecious metal. mdpi.com |

| Hydrogen Source | H₂, formates, ethanol, phosphinates. rsc.orgthieme-connect.de | H₂, NaBH₄, Grignard reagents, organozinc reagents. daneshyari.comresearchgate.net |

Photocatalytic Dehalogenation Processes

Photocatalytic dehalogenation utilizes light energy to drive the reduction of aryl halides. nih.govresearchgate.net The general mechanism begins with a photocatalyst absorbing visible light, which excites an electron. nih.govscispace.com This is followed by a single electron transfer (SET) from the excited photocatalyst to the aryl halide substrate. nih.govnih.gov This transfer generates a transient aryl halide radical anion. nih.govscispace.com

This radical anion is unstable and rapidly fragments, cleaving the carbon-halogen bond to release a halide ion (e.g., Cl⁻ or I⁻) and form a highly reactive aryl radical. nih.govscispace.com This aryl radical can then abstract a hydrogen atom from a hydrogen donor in the reaction medium, such as the solvent or a sacrificial electron donor like triethylamine, to yield the dehalogenated aromatic product. scispace.comnih.gov

A variety of systems can serve as photocatalysts, including metal complexes (e.g., of Iridium or Copper), organic dyes, and semiconductors like titanium dioxide (TiO₂). nih.govresearchgate.netscispace.com The efficiency of the process depends on the reduction potential of the aryl halide and the excited state potential of the photocatalyst. scispace.com In some cases, catalyst-free photochemical dehalogenation can be achieved under UVA irradiation in the presence of a base and a hydrogen donor like methanol. acs.org Mechanistic studies suggest that this process can involve a radical chain reaction. acs.org

Microbial Reductive Dehalogenation Pathways

Certain anaerobic microorganisms can utilize halogenated aromatic compounds as electron acceptors in a process known as reductive dehalogenation or dehalorespiration. oup.com This biological process involves the removal of a halogen substituent and its replacement by a hydrogen atom. oup.com For compounds like chlorinated toluenes, this often occurs in a sequential manner, where more highly chlorinated congeners are progressively converted to less chlorinated ones, and ultimately to the non-halogenated parent compound. nih.gov

Studies on soil microcosms under methanogenic conditions have shown that mixtures of chlorinated toluenes can be reductively dechlorinated to toluene (B28343), which may then be further degraded. nih.gov For example, 2,5-dichlorotoluene can be dechlorinated via 2-chlorotoluene to toluene. nih.gov The specific pathway and rate of dehalogenation are highly dependent on the microbial community present, as different microorganisms exhibit distinct dehalogenation specificities. nih.govresearchgate.net

The process is influenced by various environmental factors, including temperature, pH, and the availability of electron donors (e.g., H₂) and carbon sources. nih.govresearchgate.net While no pure cultures of bacteria capable of dehalogenating many polychlorinated aromatic compounds have been isolated, enrichment cultures have been obtained and characterized, demonstrating that specific consortia of microorganisms are responsible for these transformations. nih.gov This pathway is a critical mechanism for the natural attenuation of halogenated pollutants in anaerobic environments like sediments and groundwater. oup.comnih.gov

Regioselectivity Determinants in Enzymatic Dehalogenation

Enzymatic dehalogenation offers a highly specific and regioselective method for the C-H activation of aromatic compounds under mild conditions. researchgate.net Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. researchgate.net The regioselectivity of these enzymatic reactions is a critical factor, and research suggests that it is largely governed by the electronic properties of the substrate. Computational studies using partial charge models have demonstrated that the regioselective removal of halogens is dictated by the least negative partial charge of the halogen atom on the aromatic ring. ufz.de This indicates that the enzyme preferentially targets the most electrophilic halogen substituent.

The mechanism is believed to be initiated by a single electron transfer from a cobalt(I) species within the enzyme's active site to the apical halogen. ufz.de This transfer leads to the expulsion of the halide ion. ufz.de The remarkable regiocontrol of these enzymes, such as those that halogenate tryptophan, is encoded within the substrate-binding active site of the halogenase. nih.gov This high degree of control prevents the formation of undesirable polyhalogenated byproducts, which can be a significant issue in chemical halogenation methods. researchgate.net

Electron Transfer Mechanisms in Bioremediation of Halogenated Aromatics

In the bioremediation of halogenated aromatic compounds, such as this compound, anaerobic microbial reductive dehalogenation is a key process. oup.com This process involves the replacement of a halogen substituent with a hydrogen atom. nih.gov Organohalide-respiring bacteria can utilize halogenated aromatics as terminal electron acceptors in their electron transport chain, with hydrogen gas often serving as the primary electron donor. nih.gov

The key enzymes in this pathway are membrane-bound reductive dehalogenases (RDs). The electron transfer mechanism involves the following key steps:

Electrons are received by the RDs.

These electrons are then passed through iron-sulfur (Fe-S) clusters and a vitamin B12 cofactor.

Finally, the electrons are transferred to the halogenated aromatic compound in a two-step process. nih.gov

Due to their high two-electron reduction potentials, halogenated aromatics are efficient electron acceptors in this process. nih.gov The rate and extent of dehalogenation can be influenced by environmental factors such as temperature and pH, as well as the availability of electron donors and the presence of competing electron acceptors. oup.com Humic substances can also play a role by acting as electron mediators, potentially accelerating the electron transfer process and enhancing the rate of reductive dehalogenation. nih.govfrontiersin.org

Reductive Dehalogenation using Hydrosilanes and Other Reducing Agents

Reductive dehalogenation of aryl halides can be achieved chemically using various reducing agents, with hydrosilanes emerging as a notable option. organic-chemistry.org An efficient method involves an iron-catalyzed protodehalogenation using phenylhydrosilane (PhSiH₃). rsc.org This approach is advantageous as it does not require complex ligands and can effectively reduce even sterically hindered and less reactive aryl chlorides. rsc.org

Mechanistic studies involving deuterium labeling have shown that the hydrogen atom is sourced from PhSiH₃ and the reaction proceeds through a non-radical pathway. rsc.org This method provides a valuable alternative to traditional reducing agents like tin, aluminum, and boron hydrides. rsc.org Other methods for the reductive dehalogenation of aryl halides include catalytic hydrogenation, which can be performed under neutral conditions. organic-chemistry.org In catalytic hydrogenation, aryl bromides are generally reduced more readily than aryl chlorides. organic-chemistry.org

| Method | Reducing Agent/Catalyst | Key Features |

| Iron-Catalyzed Protodehalogenation | Phenylhydrosilane / FeCl₃ | Simple, ligand-free, non-radical pathway. rsc.org |

| Catalytic Hydrogenation | H₂ / Palladium-on-carbon | Neutral conditions, selective for bromides over chlorides. organic-chemistry.org |

Reactions at the Methyl Group of Halogenated Toluene Derivatives

Oxidative Transformations of the Methyl Substituent

The methyl group of toluene and its derivatives is susceptible to oxidation, a reaction that occurs at the benzylic position. libretexts.org Regardless of the length of the alkyl side-chain on an aromatic ring, vigorous oxidation typically leads to the formation of a carboxylic acid. libretexts.org This transformation is referred to as benzylic oxidation or side-chain oxidation. libretexts.org

Various oxidizing agents can be employed for this purpose. For instance, chromyl chloride (CrO₂Cl₂) or chromium oxide in acetic anhydride can oxidize the methyl group of toluene to yield benzaldehyde (B42025). youtube.com Selenium dioxide has also been studied for the oxidation of the reactive methyl group in toluene derivatives. acs.org The reactivity of the benzylic carbon is attributed to the stability of the intermediate species formed during the reaction. libretexts.org

| Oxidizing Agent | Typical Product from Toluene |

| Potassium Permanganate (KMnO₄) / Heat | Benzoic Acid libretexts.org |

| Chromyl Chloride (CrO₂Cl₂) | Benzaldehyde youtube.com |

| Chromium oxide / Acetic anhydride | Benzaldehyde youtube.com |

Radical Functionalization of the Methyl Group

The benzylic C-H bonds of the methyl group on a toluene scaffold are weaker than typical sp³ hybridized C-H bonds, making them susceptible to radical reactions. libretexts.orgrsc.org This is due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org

A common radical functionalization is halogenation. When treated with bromine (Br₂) or chlorine (Cl₂) in the presence of heat or UV light, a radical substitution at the benzylic position occurs, generating a benzyl halide. This reaction proceeds via a radical chain mechanism:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) forms two halogen radicals.

Propagation: A halogen radical abstracts a benzylic hydrogen to form a benzyl radical and HBr. The benzyl radical then reacts with another halogen molecule to form the benzyl halide and a new halogen radical, continuing the chain.

Termination: Radicals combine to end the chain reaction.

N-Bromosuccinimide (NBS) is often used as an alternative source of bromine for selective benzylic bromination. Other radical transformations can be initiated by compounds like potassium persulfate (K₂S₂O₈), which generates sulfate radical anions. rsc.org

Nucleophilic Aromatic Substitution (SNAr) in Dichlorotoluene Scaffolds

Aromatic rings, such as that in a dichlorotoluene scaffold, can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-poor. masterorganicchemistry.com This reaction is distinct from Sₙ1 and Sₙ2 mechanisms, which are unfavorable for aryl halides. wikipedia.orglibretexts.org The Sₙ2 mechanism is sterically hindered, and the Sₙ1 mechanism would require the formation of a highly unstable aryl cation. wikipedia.orglibretexts.org

The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to the leaving group (a halogen in this case). wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In a dichlorotoluene scaffold, the chlorine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack, although the reaction may require harsh conditions. The presence of other, stronger electron-withdrawing groups would significantly activate the ring towards SNAr. libretexts.org The rate of reaction is also influenced by the nature of the leaving group, with fluoride often being the best leaving group in this context due to its high electronegativity, which makes the attached carbon more electrophilic for the initial nucleophilic attack (the rate-determining step). youtube.comyoutube.com

| Feature | Description |

| Requirement | Electron-poor aromatic ring with a good leaving group. masterorganicchemistry.com |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. wikipedia.orglibretexts.org |

| Intermediate | Resonance-stabilized carbanion (Meisenheimer complex). masterorganicchemistry.com |

| Mechanism Steps | 1. Nucleophilic Addition 2. Elimination of Leaving Group. libretexts.org |

Halogen Bonding and Intermolecular Interactions in Solid and Solution Phases

Following a comprehensive search of available scientific literature, no specific experimental or detailed computational studies on the halogen bonding and intermolecular interactions of this compound in either the solid or solution phase could be located. While the principles of halogen bonding are well-established, and research on analogous compounds exists, data directly pertaining to this compound, such as crystallographic parameters (bond lengths, angles) or solution-phase NMR titration data, is not present in the reviewed literature.

Therefore, it is not possible to provide detailed research findings or construct data tables as requested in the article outline. The following discussion is based on general principles of halogen bonding and extrapolated expectations for a molecule with this substitution pattern, drawing on studies of other halogenated aromatic compounds.

In the solid state, this compound is expected to exhibit a variety of intermolecular interactions that dictate its crystal packing. The primary and most significant of these would likely be halogen bonding, a directional non-covalent interaction where a halogen atom acts as an electrophilic species. Due to the presence of an iodine atom, which is a strong halogen bond donor, significant intermolecular contacts are anticipated. The strength of halogen bond donors typically follows the trend I > Br > Cl > F, making the iodine atom in this compound the most probable participant in strong halogen bonds.

In addition to halogen bonding, other weaker intermolecular forces would contribute to the solid-state architecture. These include dipole-dipole interactions arising from the polar C-Cl and C-I bonds, and van der Waals forces. The presence of the methyl group could also lead to weak C-H···π or C-H···Cl interactions. The interplay of these various forces would determine the final crystal packing arrangement.

In the solution phase, the intermolecular interactions would be influenced by the nature of the solvent. In non-polar, non-coordinating solvents, it is conceivable that halogen bonding could lead to the formation of dimers or small oligomers. However, in coordinating solvents that can act as halogen bond acceptors (e.g., DMSO, pyridine), the solvent molecules would likely compete with and disrupt the self-association of this compound molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying halogen bonding in solution. The formation of a halogen bond can induce changes in the chemical shifts of the atoms involved. For instance, upon formation of a C-I···Lewis base halogen bond, a downfield shift of the carbon atom attached to the iodine is often observed. Titration experiments, where a Lewis base is incrementally added to a solution of the halogen bond donor, can be used to determine the association constant and thermodynamic parameters of the interaction. While no such studies have been reported for this compound, this would be the primary experimental method to quantify its halogen bonding capabilities in solution.

Without experimental data, any discussion of specific bond lengths, angles, or interaction energies for this compound remains speculative. The generation of detailed and interactive data tables is therefore not feasible at this time. Further experimental (X-ray crystallography, NMR spectroscopy) and computational studies are required to elucidate the precise nature of the intermolecular interactions of this compound.

Spectroscopic and Diffraction Studies for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2,3-dichloro-4-iodotoluene, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and aromatic protons. The methyl group (CH₃) protons would appear as a singlet, typically in the range of 2.3-2.5 ppm, due to the absence of adjacent protons for coupling. The two remaining aromatic protons are chemically non-equivalent and would exhibit a more complex pattern. The proton at C5 is expected to be a doublet, split by the adjacent proton at C6. The proton at C6 would appear as a doublet of doublets, being coupled to the proton at C5. Based on data from related compounds like 2,3-dichlorotoluene (B105489), where aromatic protons appear between 7.0 and 7.3 ppm, the introduction of the strongly electron-withdrawing and magnetically anisotropic iodine atom at C4 would further shift these signals downfield. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts can be estimated by considering the substituent effects of the methyl, chloro, and iodo groups on the benzene (B151609) ring. The carbon bearing the iodine (C4) is expected to be significantly shifted upfield to around 90-100 ppm due to the heavy atom effect. The carbons bonded to chlorine (C2 and C3) would appear in the 130-140 ppm range. The methyl carbon would have a characteristic signal around 20 ppm. Online prediction tools and databases are often utilized to refine these estimated shifts. caspre.canmrdb.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds. Experimental verification is required.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 135-140 |

| C2 | - | 132-137 |

| C3 | - | 138-143 |

| C4 | - | 95-105 |

| C5 | 7.4-7.6 (d) | 128-133 |

| C6 | 7.1-7.3 (d) | 126-131 |

| CH₃ | 2.4-2.5 (s) | 19-22 |

Long-range spin-spin coupling constants, particularly those between the methyl protons and the ring protons (e.g., ⁴J(H,H), ⁵J(H,H)), are sensitive to the conformational orientation of the methyl group. In substituted toluenes, the magnitude of these couplings is influenced by the rotational barrier of the methyl group and the electronic nature of the other substituents. Computational studies on toluene (B28343) and its derivatives show that the coupling over six bonds to the para proton is transmitted predominantly through a π-electron mechanism and is dependent on the rotational angle of the methyl group. caspre.caacs.org By precisely measuring these small coupling constants, it is possible to deduce the preferred conformation of the methyl group relative to the plane of the aromatic ring. For this compound, the steric hindrance from the ortho-chloro substituent would likely influence the rotational barrier and the preferred conformation, which could be investigated through detailed analysis of high-resolution NMR spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (C₇H₅Cl₂I) would provide a wealth of structural information.

The molecular ion peak (M⁺) would be crucial for confirming the molecular weight of 251.84 g/mol (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I). A distinctive feature would be the complex isotopic pattern of the molecular ion region. Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and one monoisotopic iodine atom (¹²⁷I), the spectrum would show a characteristic cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1. miamioh.edu

The fragmentation of halogenated aromatic compounds is well-documented. quizlet.com For this compound, the primary fragmentation pathways are expected to include:

Loss of an iodine atom: The C-I bond is the weakest, making the loss of an iodine radical (·I, 127 u) a highly favorable process, leading to a prominent peak at m/z 159 (for the C₇H₅³⁵Cl₂ fragment).

Loss of a chlorine atom: Cleavage of a C-Cl bond would result in a fragment corresponding to [M-Cl]⁺.

Loss of a methyl radical: Ejection of a ·CH₃ group (15 u) can occur, often followed by ring expansion to form a stable tropylium-like ion. youtube.com

Formation of Tropylium (B1234903) Ion: A characteristic peak for toluene derivatives often appears at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), although its formation might be less favorable in this highly substituted compound. youtube.com

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Notes |

| 252 | [C₇H₅³⁵Cl₂I]⁺ | Molecular ion (M⁺) |

| 254 | [C₇H₅³⁵Cl³⁷ClI]⁺ | M+2 isotope peak |

| 256 | [C₇H₅³⁷Cl₂I]⁺ | M+4 isotope peak |

| 159 | [C₇H₅³⁵Cl₂]⁺ | Loss of ·I radical |

| 124 | [C₇H₅³⁵Cl]⁺ | Loss of ·I and ·Cl radicals |

| 89 | [C₇H₅]⁺ | Loss of all halogen atoms |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group occurs between 2850-3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group appear in the 1000-1450 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.

C-Halogen Stretching: The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while the heavier C-I bond stretching occurs at a lower frequency, generally between 500-600 cm⁻¹.

Both IR and Raman spectroscopy can provide complementary information. The combination of these techniques allows for a more complete picture of the vibrational framework of the molecule.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself may not be publicly available, this technique is invaluable for studying its derivatives or co-crystals. acs.org

A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles, confirming the substitution pattern and revealing any distortions in the benzene ring caused by steric strain from the adjacent substituents. Furthermore, it would provide critical information about the intermolecular interactions that govern the crystal packing. In halogenated compounds, interactions such as halogen bonding (e.g., I···Cl, Cl···π) and π-π stacking are often significant forces that direct the supramolecular assembly. acs.org Analysis of the crystal structures of related halogenated toluenes has provided significant insight into their solid-state packing and phase behavior under different conditions. acs.orgkpi.ua

Advanced Spectroscopic Techniques for Investigating Excited States and Reaction Intermediates

Advanced time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for studying the behavior of molecules in their electronically excited states and for detecting short-lived reaction intermediates. The photochemistry of aromatic iodo compounds is of particular interest, as the carbon-iodine bond is known to be photolabile. acs.orgrsc.org

Upon absorption of ultraviolet (UV) light, this compound would be promoted to an excited singlet state. Due to the heavy iodine atom, intersystem crossing to the triplet state is expected to be very efficient. From this excited state, the most probable photochemical reaction is the homolytic cleavage of the C-I bond, generating a 2,3-dichloro-p-tolyl radical and an iodine atom. acs.org Time-resolved spectroscopy can monitor this process on ultrafast timescales (femtoseconds to nanoseconds), allowing for the characterization of the excited state lifetimes and the kinetics of radical formation. Such studies are fundamental to understanding the photodegradation pathways or the potential use of such compounds in photochemically-initiated reactions. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 2,3 Dichloro 4 Iodotoluene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties and reactivity of molecules at the atomic and electronic levels. These methods can provide detailed insights into the behavior of 2,3-Dichloro-4-iodotoluene, complementing experimental studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying medium-sized organic molecules. DFT calculations can elucidate various aspects of the molecular structure, reactivity, and electronic properties of this compound.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the equilibrium geometry. nih.gov This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized molecule can then be analyzed. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. For instance, in a study on dichlorotoluene isomers, DFT calculations were used to understand their relative stabilities. nih.gov A similar approach for this compound would reveal the influence of the chlorine and iodine substituents on the aromatic ring's electron density.

Table 1: Predicted Structural Parameters for a Dichlorotoluene Isomer (Analogous Compound)

| Parameter | Value |

| C-C (ring) bond lengths | ~1.39 - 1.40 Å |

| C-H bond lengths | ~1.08 Å |

| C-Cl bond lengths | ~1.74 Å |

| C-C (methyl) bond length | ~1.51 Å |

| Ring bond angles | ~118 - 121° |

Data based on typical DFT calculations for dichlorotoluene isomers.

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, which helps in understanding the reaction mechanism. This involves identifying the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For example, in the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene, DFT calculations were used to explore the reaction mechanism, including the role of the catalyst. rsc.org A similar investigation for a reaction involving this compound would involve locating the relevant transition states and calculating their energies. This information is vital for predicting reaction rates and understanding how different reaction pathways compete. The presence of one imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Many chemical reactions can yield multiple products, and predicting which product will be favored (regioselectivity) is a significant challenge. DFT calculations can be a powerful tool in this regard by comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is generally the most favored kinetically.

For electrophilic aromatic substitution reactions on this compound, DFT could be used to model the attack of an electrophile at different positions on the aromatic ring. By calculating the energies of the intermediate carbocations (sigma complexes) and the corresponding transition states, one can predict the most likely site of substitution. The directing effects of the chloro, iodo, and methyl groups would all influence the outcome.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. alrasheedcol.edu.iq A smaller gap generally suggests higher reactivity.

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals for this compound. The analysis of the HOMO and LUMO can help predict how the molecule will interact with other reagents. For instance, the locations of the HOMO and LUMO can indicate the sites of nucleophilic and electrophilic attack, respectively.

Furthermore, DFT can be used to calculate the distribution of partial charges on each atom in the molecule (e.g., using Mulliken population analysis). This charge distribution provides insight into the molecule's polarity and the nature of its chemical bonds, further aiding in the prediction of its reactive sites.

Table 2: Representative Frontier Orbital Energies for a Substituted Toluene (B28343) (Analogous Compound)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

These values are illustrative and based on typical DFT calculations for substituted aromatic compounds.

Ab Initio Calculations for Conformational and Electronic Properties

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive than DFT but can offer higher accuracy for certain properties. These methods are based on solving the Schrödinger equation without relying on empirical parameters.

For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate conformational energies and electronic properties. osti.gov For example, these methods could be employed to precisely calculate the rotational barrier of the methyl group or to obtain a very accurate value for the molecule's dipole moment. While DFT is often sufficient for many applications, ab initio calculations can serve as a benchmark for validating the results obtained from less computationally demanding methods. A study on toluene and toluenium isomers utilized ab initio self-consistent field (SCF) calculations to examine their properties. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a halogenated aromatic compound like this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with solvent molecules, and potential interactions with biological macromolecules. The simulation begins by defining a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its constituent atoms.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent such as water or an organic solvent to mimic condensed-phase conditions. The forces on each atom are calculated using the force field, and Newton's equations of motion are integrated numerically to compute the positions and velocities of the atoms at a subsequent, very short time step. By repeating this process for millions of steps, a trajectory is generated that describes the molecule's dynamic behavior. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Preferences: The rotational dynamics of the methyl group and the vibrational motions of the halogen substituents can be analyzed to determine preferred molecular conformations and the energy barriers between them.

Solvation Structure: The distribution of solvent molecules around the solute can be calculated to understand solvation shells and specific interactions, such as hydrogen bonding (if applicable) or non-polar interactions.

Transport Properties: Properties like the diffusion coefficient of this compound in a given medium can be estimated, which is relevant for understanding its environmental fate and transport.

Binding Dynamics: If studying interactions with a larger molecule, such as a receptor or an enzyme, MD simulations can elucidate the binding process, the stability of the bound complex, and the specific intermolecular forces (e.g., halogen bonding, van der Waals forces) that govern the interaction. nih.gov

The following table illustrates the type of parameters and potential outputs from an MD simulation setup for this compound.

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, or OPLS-AA | Defines the potential energy function of the system. |

| Solvent Model | TIP3P water or explicit toluene | Simulates the condensed-phase environment. |

| System Size (Atoms) | ~10,000 (for a solvated box) | Represents a realistic sample of the bulk system. |

| Simulation Time | 100-500 nanoseconds | Allows for sampling of relevant molecular motions and conformations. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions. |

| Potential Output Data | Description | Application |

| Root-Mean-Square Deviation | Measures conformational stability over time. | Assess if the molecule has reached an equilibrium state. |

| Radial Distribution Function | Describes the probability of finding solvent at a distance. | Characterizes the solvation shell structure. |

| Diffusion Coefficient | Calculated from the mean squared displacement. | Predicts mobility in a medium. |

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical properties of compounds based on their molecular structures. wikipedia.org These models are built by finding a statistical relationship between a set of calculated molecular properties (descriptors) and an experimentally measured activity. nih.gov For halogenated aromatic compounds like this compound, QSAR is a valuable tool for predicting properties such as toxicity, biodegradability, or binding affinity to biological targets, thereby reducing the need for extensive animal testing. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related halogenated aromatic compounds with known experimental activity values is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability for new, untested compounds. mdpi.com

Key molecular descriptors relevant for halogenated aromatics include:

Hydrophobicity Descriptors (e.g., logP): The octanol-water partition coefficient, which models the compound's tendency to partition into fatty tissues.

Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment): These relate to the molecule's reactivity and ability to participate in electrostatic interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. mdpi.com

Steric/Topological Descriptors (e.g., Molecular Weight, Molecular Volume, Connectivity Indices): These describe the size and shape of the molecule, which can be crucial for fitting into a binding site. mdpi.com

A hypothetical QSAR model for the toxicity of a class of halogenated toluenes might take the form: Toxicity = c₀ + c₁(logP) + c₂(E_LUMO) + c₃*(Molecular Volume)

The table below presents hypothetical data for a series of halogenated aromatics to illustrate the components of a QSAR study.

| Compound | logP | E_LUMO (eV) | Molecular Volume (ų) | Experimental Toxicity (Log(1/EC50)) |

| This compound | 5.12 | -0.98 | 185.4 | 4.2 |

| 2,4-Dichlorotoluene | 3.98 | -0.85 | 145.2 | 3.1 |

| 4-Iodotoluene (B166478) | 4.25 | -0.91 | 150.8 | 3.5 |

| 2,3,4-Trichlorotoluene | 4.60 | -0.95 | 160.1 | 3.9 |

Electron Density Modeling and Partial Charge Analysis in Dehalogenation Processes

Computational chemistry provides powerful tools for modeling the electron density distribution within a molecule, which is fundamental to understanding its chemical reactivity. For this compound, electron density modeling is particularly insightful for predicting its susceptibility to dehalogenation reactions—processes that are critical for both its environmental degradation and potential synthetic transformations. google.commdpi.com

Methods like Density Functional Theory (DFT) are used to calculate the electron density (ρ(r)) at any point in space around the molecule. This information can be visualized as a molecular electrostatic potential (MEP) map, which highlights regions of positive and negative electrostatic potential on the molecular surface. Reductive dehalogenation, a common degradation pathway, often involves the nucleophilic attack or electron transfer to the carbon-halogen bond. The MEP map can identify electropositive carbon atoms attached to halogens, which are potential sites for such attacks.

Partial Charge Analysis From the calculated electron density, atomic partial charges can be derived using various schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). These partial charges provide a quantitative measure of the electron distribution among the atoms. In this compound, the high electronegativity of the chlorine and iodine atoms induces a significant positive partial charge on the carbon atoms to which they are bonded. This polarization of the C-X bonds makes them susceptible to cleavage.

Analysis of NBO charges can reveal the following:

Bond Polarity: The magnitude of the partial charges on carbon and halogen atoms indicates the polarity of the C-Cl and C-I bonds.

Reactivity Sites: The carbon atom with the most positive partial charge is often the most susceptible to nucleophilic attack or reductive cleavage. The C-I bond is typically weaker and more polarizable than C-Cl bonds, often making it the primary site for initial dehalogenation.

The following table shows hypothetical NBO partial charges for key atoms in this compound, calculated at a representative level of theory.

| Atom | Position on Ring | Hypothetical NBO Partial Charge (a.u.) | Implication for Reactivity |

| C-Cl | 2 | +0.15 | Electrophilic site, susceptible to reductive cleavage. |

| C-Cl | 3 | +0.16 | Electrophilic site, susceptible to reductive cleavage. |

| C-I | 4 | +0.25 | Highly electrophilic site, likely primary target for dehalogenation. |

| Cl | 2 | -0.18 | Electron-withdrawing group. |

| Cl | 3 | -0.19 | Electron-withdrawing group. |

| I | 4 | -0.10 | Weaker electron withdrawal but creates a highly polarized bond. |

Theoretical Insights into Substituent Effects and Reactivity Mechanisms

The reactivity of an aromatic ring is profoundly influenced by its substituents. libretexts.org In this compound, the methyl (-CH₃), chloro (-Cl), and iodo (-I) groups collectively determine the molecule's chemical behavior, particularly in reactions like electrophilic aromatic substitution or nucleophilic attack. Theoretical calculations can dissect the electronic influence of these substituents.

Substituent effects are typically understood through two primary mechanisms:

Inductive Effect (-I): This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Halogens (Cl, I) are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. ucsb.edu

Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from the substituent into the pi-system of the aromatic ring. Halogens possess lone pairs and can donate electron density via resonance. libretexts.org This effect directs incoming electrophiles to the ortho and para positions.

In this compound, the positions available for electrophilic substitution are C5 and C6. Computational analysis of the transition states for electrophilic attack at these positions can predict the most likely product. By calculating the activation energies for the formation of the intermediate carbocations (sigma complexes), one can determine the favored reaction pathway. The combined electronic effects of the three halogen and one methyl group create a complex reactivity pattern that can be precisely modeled. smu.edu

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ | 1 | +I (Donating) | Hyperconjugation | Activating | ortho, para |

| -Cl | 2 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -Cl | 3 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -I | 4 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization. For this compound, methods such as DFT can accurately predict Nuclear Magnetic Resonance (NMR) spectra, as well as vibrational spectra like Infrared (IR) and Raman. arxiv.org

NMR Spectra Prediction The prediction of ¹H and ¹³C NMR chemical shifts involves a multi-step computational workflow. researchgate.net First, a conformational search is performed to identify the low-energy geometries of the molecule. For each stable conformer, the magnetic shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method embedded within a DFT calculation. Solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM). github.io The final predicted chemical shifts are obtained by averaging the results for each conformer, weighted by their Boltzmann population, and referencing them against a standard compound (e.g., tetramethylsilane, TMS). The accuracy of these predictions is often high enough to distinguish between different isomers. frontiersin.org

Vibrational Spectra Prediction The prediction of IR and Raman spectra begins with the optimization of the molecule's geometry to find its minimum energy structure. core.ac.uk Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions. This analysis yields the harmonic vibrational frequencies and their corresponding normal modes. The IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman activities are determined from changes in polarizability. The resulting data can be plotted as a theoretical spectrum, which can be compared directly with experimental data to aid in peak assignment. brehm-research.de

The table below shows hypothetical predicted spectroscopic data for this compound.

| Parameter | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR Chemical Shift (H5) | 7.45 ppm | 7.42 ppm |

| ¹H NMR Chemical Shift (H6) | 7.18 ppm | 7.15 ppm |

| ¹H NMR Chemical Shift (-CH₃) | 2.40 ppm | 2.38 ppm |

| ¹³C NMR Chemical Shift (C-I) | 95.8 ppm | 96.2 ppm |

| IR Frequency (C-I stretch) | 580 cm⁻¹ | 575 cm⁻¹ |

| IR Frequency (C-Cl stretch) | 750 cm⁻¹, 785 cm⁻¹ | 748 cm⁻¹, 782 cm⁻¹ |

| Raman Frequency (Ring breathing) | 1050 cm⁻¹ | 1045 cm⁻¹ |

Advanced Applications and Role in Contemporary Chemical Synthesis

2,3-Dichloro-4-iodotoluene as a Precursor in Multistep Organic Synthesis

The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its utility as a precursor in complex synthetic sequences. The carbon-iodine bond is significantly more reactive towards cross-coupling reactions than the more robust carbon-chlorine bonds. This reactivity difference allows for selective transformations at the C-4 position, leaving the chloro groups at C-2 and C-3 available for subsequent manipulations.

Building Blocks for Complex Aromatic Systems

This compound serves as an excellent starting material for the synthesis of highly substituted biaryl compounds and other complex aromatic systems through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for creating carbon-carbon bonds. nih.govresearchgate.netresearchgate.netorganic-chemistry.org

In a typical Suzuki-Miyaura reaction, this compound can be selectively coupled with a variety of arylboronic acids at the C-4 position. The greater reactivity of the C-I bond ensures that the coupling occurs exclusively at this site, leaving the two chlorine atoms untouched. This initial coupling yields a 4-aryl-2,3-dichlorotoluene derivative. These intermediates can then undergo further cross-coupling reactions at the C-2 and C-3 positions, enabling the synthesis of complex, unsymmetrical poly-aryl systems. The choice of catalyst, ligands, and reaction conditions can be tailored to control the subsequent functionalization of the chloro-substituted positions. nih.govresearchgate.net

Similarly, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct route to arylalkynes. organic-chemistry.orggelest.comorganic-chemistry.orgnih.govmdpi.com The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, proceeds selectively at the C-4 position to afford a 4-alkynyl-2,3-dichlorotoluene. These alkynyl-substituted toluenes are valuable intermediates for the synthesis of more complex aromatic structures, including polycyclic aromatic hydrocarbons (PAHs) and conjugated enynes. gelest.com

Table 1: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Arylboronic Acid | 4-Aryl-2,3-dichlorotoluene | Selective C-C bond formation at the C-I position. |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-2,3-dichlorotoluene | Formation of a C(sp)-C(sp²) bond, preserving the chloro substituents. |

Precursors for Polycarbo-Substituted Heterocycles

The strategic functionalization of this compound through cross-coupling reactions opens pathways to a diverse range of polycarbo-substituted heterocyclic compounds. These heterocycles are core structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

A notable application is in the synthesis of substituted carbazoles. While direct examples utilizing this compound are not prevalent in readily available literature, the synthesis of carbazoles from structurally similar precursors, such as 2,4-dichloro-6-iodoaniline, provides a strong precedent. The synthesis typically involves an initial cross-coupling reaction to introduce an aryl group, followed by an intramolecular cyclization to form the carbazole (B46965) ring system. nih.gov In a hypothetical sequence, this compound could first be converted to an aniline (B41778) derivative. Subsequent Suzuki or Buchwald-Hartwig amination at the C-4 position, followed by an intramolecular cyclization, would lead to the formation of a dichlorinated carbazole scaffold, which could be further functionalized.

The synthesis of other N-heterocycles, such as indoles and dibenzazepines, can also be envisioned starting from this compound. For instance, a Sonogashira coupling to introduce an alkyne at the C-4 position, followed by further synthetic manipulations of the chloro and methyl groups, could set the stage for various cyclization strategies to construct the desired heterocyclic core. The presence of the chlorine atoms offers handles for further diversification of the final products. rsc.org

Role in the Synthesis of Functional Materials

Halogenated aromatic compounds are crucial building blocks in the field of materials science, particularly for the development of organic electronic and optoelectronic materials. The introduction of halogen atoms can significantly influence the electronic properties, molecular packing, and stability of these materials.

Halogenated Aromatic Compounds in Organic Semiconductors and Optoelectronics

While specific research detailing the use of this compound in organic semiconductors is not widely published, the broader class of halogenated aromatic compounds plays a significant role in this area. mdpi.comresearchgate.net The electronegativity of halogen atoms can lower the HOMO and LUMO energy levels of organic molecules, which is a key strategy for tuning the electronic properties of semiconductors. This can lead to improved charge transport characteristics and enhanced stability in electronic devices. mdpi.com

The presence of multiple halogen atoms, as in this compound, offers a platform for creating materials with tailored electronic properties. Through sequential cross-coupling reactions, the toluene (B28343) core can be extended with various π-conjugated systems, leading to the formation of novel organic semiconductors. The chlorine atoms can influence the intermolecular interactions and solid-state packing of the resulting molecules, which are critical factors for efficient charge transport in thin-film transistors and other electronic devices.

Conjugated Polymers and Photoactive Assemblies

Conjugated polymers are a class of organic materials with alternating single and multiple bonds, which exhibit interesting electronic and optical properties. Halogenated monomers are often employed in the synthesis of these polymers. Catalyst transfer polycondensation is a method used to prepare π-conjugated polymers, and the nature of the halogen on the monomer can influence the polymerization process. researchgate.net

This compound, after suitable modification, could serve as a monomer or a building block for monomers used in the synthesis of conjugated polymers. For example, a double Sonogashira or Suzuki coupling at the C-4 and another position (after transformation of a chloro group) could lead to a monomer that can be polymerized to form a halogen-containing conjugated polymer. The presence of chlorine atoms in the polymer backbone can affect its solubility, processability, and electronic properties, making it potentially suitable for applications in organic solar cells, light-emitting diodes, and sensors. google.com

Development of Novel Reagents and Catalysts Utilizing Halogenated Toluene Moieties

The unique substitution pattern of this compound also presents opportunities for the development of novel organometallic reagents and catalyst precursors.

The transformation of the iodo group into an organometallic species, for instance, through lithium-halogen exchange or by forming a Grignard reagent, would generate a highly reactive nucleophile. mdpi.comresearchgate.netgoogle.com The presence of the two chloro substituents could influence the stability and reactivity of such an organometallic reagent. This reagent could then be used in various synthetic transformations to introduce the 2,3-dichlorotoluene (B105489) moiety into other molecules.

Furthermore, halogenated aromatic compounds can serve as precursors for ligands used in catalysis. The synthesis of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands bearing the 2,3-dichlorotoluene framework could lead to catalysts with unique steric and electronic properties. These tailored catalysts could exhibit enhanced activity or selectivity in a range of chemical reactions. The hydrodealkylation of toluene, for example, is a significant industrial process, and the development of new catalysts is an ongoing area of research. semanticscholar.org While not directly related to this compound, the study of catalysis involving toluene derivatives is a vibrant field. researchgate.netgoogle.com

Industrial and Academic Research Contexts for Derivatives

The strategic placement of chloro- and iodo-substituents on the toluene ring makes this compound a valuable intermediate in synthetic chemistry, particularly for the construction of complex molecular scaffolds. Its derivatives are of significant interest in both industrial and academic laboratories, primarily as building blocks for pharmacologically active agents and advanced materials. The distinct reactivity of the carbon-iodine bond compared to the more stable carbon-chlorine bonds allows for selective, stepwise functionalization, making it a versatile precursor for creating diverse chemical libraries.